REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[C:9](=[O:27])[N:10]([CH2:25][CH3:26])[C:11]2[C:16]([C:17]=1[OH:18])=[CH:15][C:14]([C:19](=[O:23])[CH2:20][CH2:21][CH3:22])=[C:13]([CH3:24])[CH:12]=2)=[O:7])(C)(C)C.Cl(O)(=O)(=O)=O>C(OCC)C>[CH2:25]([N:10]1[C:11]2[C:16](=[CH:15][C:14]([C:19](=[O:23])[CH2:20][CH2:21][CH3:22])=[C:13]([CH3:24])[CH:12]=2)[C:17]([OH:18])=[C:8]([C:6]([OH:7])=[O:5])[C:9]1=[O:27])[CH3:26]
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Name
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1-ethyl-6-butyryl-4-hydroxy-7-methylcarbostyril-3-carboxylic acid tert-butyl ester
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Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C=1C(N(C2=CC(=C(C=C2C1O)C(CCC)=O)C)CC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)OCC
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The reaction mixture is stirred for 10 minutes at 30°
|
Duration
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10 min
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Type
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TEMPERATURE
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Details
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cooled by means of an ice bath
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Type
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FILTRATION
|
Details
|
suction-filtered
|
Type
|
WASH
|
Details
|
the residue is washed twice with a little diethyl ether and subsequently with hexane
|
Type
|
CUSTOM
|
Details
|
to dry at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=O)C(=C(C2=CC(=C(C=C12)C)C(CCC)=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |